PD98059
Overview
Description
PD-98059 is a synthetic organic compound known for its role as a highly selective inhibitor of mitogen-activated protein kinase kinase (MEK). It is widely used in scientific research to study the MEK/extracellular signal-regulated kinase (ERK) signaling pathway, which is crucial for cell growth, differentiation, and survival .
Mechanism of Action
Target of Action
PD98059, also known as 2-(2-amino-3-methoxyphenyl)-4H-chromen-4-one, primarily targets the MAPK (Erk) kinases MEK1 and MEK2 . These kinases are dual-specificity protein kinases that play a crucial role in a mitogen-activated protein kinase cascade controlling cell growth and differentiation .
Mode of Action
This compound is a highly selective in vitro inhibitor of MEK1 activation and the MAP kinase cascade . It binds to inactive forms of MEK1 and prevents activation by upstream activators, such as c-Raf . This compound inhibits MEK1 and MEK2 activation with IC50 values of 4 µM and 50 µM, respectively .
Biochemical Pathways
The compound affects the MEK/ERK pathway . This pathway is a protein kinase signaling pathway that plays a crucial role in multiple cellular processes including cell survival, proliferation, differentiation, cell development, apoptosis, metabolism, and migration . The MAPK pathway is crucial for the development and proliferation of many cancer cell types .
Pharmacokinetics
This compound is supplied as a lyophilized powder . For a 20 mM stock, it can be reconstituted in anhydrous DMSO . It is typically used as a pretreatment at 5 - 50 μM for one hour prior to treating with a stimulator . In vivo murine studies revealed that the pharmacokinetics and biodistribution profile of intravenous (IV) injected this compound was improved when delivered as this compound-loaded PGM NPs as opposed to soluble this compound .
Result of Action
This compound has been found to increase the cytotoxicity of paclitaxel (PTX) against human endometrial cancer cells (Hec50co) in a synergistic and dose-dependent manner . Additionally, while this compound arrested Hec50co cells at the G0/G1 phase, and PTX increased accumulation of cells at the G2/M phase, the combination treatment increased accumulation at both the G0/G1 and G2/M phases at low PTX concentrations .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other compounds. For example, it has been found to exhibit synergistic anti-endometrial cancer activity with paclitaxel in vitro . Furthermore, its action can be enhanced when formulated into PAMAM-coated PLGA-PEG nanoparticles .
Preparation Methods
Synthetic Routes and Reaction Conditions
PD-98059 is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 2-amino-3-methoxybenzoic acid with 4-hydroxycoumarin under specific conditions to form the desired product. The reaction is carried out in the presence of a dehydrating agent and a catalyst to facilitate the formation of the final compound .
Industrial Production Methods
While detailed industrial production methods are not widely published, the synthesis of PD-98059 on an industrial scale would likely involve optimization of the laboratory-scale synthesis process. This includes scaling up the reaction, ensuring purity, and implementing quality control measures to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
PD-98059 primarily undergoes substitution reactions due to the presence of functional groups such as amino and methoxy groups. These reactions can be used to modify the compound for various research purposes .
Common Reagents and Conditions
Common reagents used in the reactions involving PD-98059 include dehydrating agents, catalysts, and solvents like dimethyl sulfoxide (DMSO) and ethanol. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving PD-98059 depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of derivatives with modified functional groups, which can be used to study different aspects of the MEK/ERK pathway .
Scientific Research Applications
PD-98059 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:
Chemistry: Used as a tool to study the MEK/ERK signaling pathway and its role in various cellular processes.
Biology: Employed in research to understand cell growth, differentiation, and survival mechanisms.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the MEK/ERK pathway.
Comparison with Similar Compounds
PD-98059 is unique in its high selectivity for MEK1 and MEK2. Similar compounds include U0126, which also inhibits MEK1 and MEK2 but with different binding properties and potency. Another similar compound is SL327, which is used to study the same signaling pathway but has distinct pharmacokinetic properties .
List of Similar Compounds
- U0126
- SL327
- Trametinib
- Selumetinib
PD-98059 stands out due to its specific binding to the inactive forms of MEK1 and MEK2, making it a valuable tool in research focused on the MEK/ERK pathway .
Properties
IUPAC Name |
2-(2-amino-3-methoxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-19-14-8-4-6-11(16(14)17)15-9-12(18)10-5-2-3-7-13(10)20-15/h2-9H,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWCYNPOPKQOKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1N)C2=CC(=O)C3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168416 | |
Record name | 2-(2-Amino-3-methoxyphenyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167869-21-8 | |
Record name | 2-(2-Amino-3-methoxyphenyl)-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=167869-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PD 98059 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167869218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PD-98059 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17042 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-(2-Amino-3-methoxyphenyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-amino-3-methoxy-phenyl)chromen-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PD-98059 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJE1IO5E3I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of PD98059?
A1: this compound selectively inhibits mitogen-activated protein kinase kinase 1 (MEK1), also known as MAPK/ERK kinase 1 (MEK1). [, , , , ]
Q2: How does this compound interact with MEK1?
A2: this compound acts as a non-competitive inhibitor of MEK1. It binds to a non-active site pocket of MEK1, preventing its activation and subsequent phosphorylation of extracellular signal-regulated kinases (ERK1/2). [, ]
Q3: What are the downstream consequences of inhibiting MEK1 with this compound?
A3: Inhibiting MEK1 with this compound disrupts the Ras-Raf-MEK-ERK signaling pathway, which plays a crucial role in various cellular processes such as proliferation, differentiation, survival, and apoptosis. [, , ]
Q4: Can you provide specific examples of how this compound affects cellular processes by inhibiting the MEK/ERK pathway?
A4: Certainly. Studies have shown that this compound can:
- Inhibit Proliferation: this compound suppresses the proliferation of various cell types, including EJ cells [], murine lymphocytes [], ovarian cancer cells [], pancreatic stellate cells [], acute lymphocytic leukemia cells [], colorectal cancer cells [, , ], hippocampal neurons after oxygen-glucose deprivation [], and bone marrow stromal cells [].
- Induce Apoptosis: this compound promotes apoptosis in esophageal squamous cell carcinoma cells [], and enhances the apoptotic effects of 5-fluorouracil in gastric cancer cells [].
- Reduce Trypsinogen Activation: this compound inhibits trypsinogen activation in pancreatic acinar cells, which contributes to its protective effect against acute pancreatitis. []
- Affect Cell Cycle Progression: this compound can induce cell cycle arrest, particularly in the G0/G1 and S/G2/M phases, depending on the cell type and experimental conditions. [, , ]
- Modulate Cellular Responses: this compound can influence cellular responses to various stimuli, including cytokines [, , ], growth factors [, , , , , ], and chemical stressors [, ].
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